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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158 Get Quote

A comprehensive spectroscopic comparison of 4-Chloro-2-hydroxybenzaldehyde and its

structural isomers reveals distinct fingerprints for each compound, providing researchers,

scientists, and drug development professionals with critical data for identification and

characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR),

ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these closely related aromatic

aldehydes, supported by detailed experimental protocols.

The positional isomerism of the chloro and hydroxyl substituents on the benzaldehyde

framework gives rise to a fascinating array of compounds, each with unique electronic and

structural properties. While sharing the same molecular formula (C₇H₅ClO₂) and molecular

weight (156.57 g/mol ), their spectroscopic signatures differ significantly, allowing for

unambiguous identification. Understanding these differences is paramount in fields ranging

from synthetic chemistry to pharmaceutical development, where precise structural confirmation

is essential.

At a Glance: Spectroscopic Data Summary
To facilitate a clear and direct comparison, the key quantitative data from ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry for 4-Chloro-2-hydroxybenzaldehyde and its isomers are

summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (ppm)
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Compound Aldehyde-H (s) Aromatic-H (m) Hydroxyl-H (s)

4-Chloro-2-

hydroxybenzaldehyde
~9.7 ~6.9-7.5 ~11.0

3-Chloro-2-

hydroxybenzaldehyde
~9.9 ~7.0-7.6 ~11.2

5-Chloro-2-

hydroxybenzaldehyde
~9.8 ~6.9-7.5 ~10.9

2-Chloro-4-

hydroxybenzaldehyde
~10.1 ~6.8-7.8 ~11.1

3-Chloro-4-

hydroxybenzaldehyde
~9.8 ~7.1-7.9 ~6.3

2-Chloro-5-

hydroxybenzaldehyde
~10.3 ~7.1-7.5 ~10.2

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). The exact values can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (ppm)
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Compound C=O C-OH C-Cl
Aromatic
Carbons

4-Chloro-2-

hydroxybenzalde

hyde

~196 ~161 ~130-140 ~118-138

3-Chloro-2-

hydroxybenzalde

hyde

~192 ~157 ~120-130 ~119-137

5-Chloro-2-

hydroxybenzalde

hyde

~195 ~159 ~125-135 ~119-135

2-Chloro-4-

hydroxybenzalde

hyde

~189 ~162 ~120-130 ~116-140

3-Chloro-4-

hydroxybenzalde

hyde

~191 ~159 ~122-132 ~117-132

2-Chloro-5-

hydroxybenzalde

hyde

~195 ~160 ~132 ~119-137

Note: Chemical shifts (δ) are reported in parts per million (ppm). The assignments are based

on typical chemical shift ranges and may require further 2D NMR analysis for definitive

confirmation.

Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound O-H Stretch C=O Stretch C-Cl Stretch

4-Chloro-2-

hydroxybenzaldehyde
~3200-3400 ~1650-1670 ~700-800

3-Chloro-2-

hydroxybenzaldehyde
~3100-3300 ~1650-1670 ~700-800

5-Chloro-2-

hydroxybenzaldehyde
~3100-3300 ~1650-1670 ~800-900

2-Chloro-4-

hydroxybenzaldehyde
~3100-3300 ~1660-1680 ~750-850

3-Chloro-4-

hydroxybenzaldehyde
~3100-3300 ~1670-1690 ~700-800

2-Chloro-5-

hydroxybenzaldehyde
~3200-3400 ~1660-1680 ~700-800

Note: Vibrational frequencies are reported in wavenumbers (cm⁻¹). The broadness and exact

position of the O-H stretch are dependent on hydrogen bonding.

Mass Spectrometry (MS) Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

4-Chloro-2-

hydroxybenzaldehyde
156/158 127, 99, 75

3-Chloro-2-

hydroxybenzaldehyde
156/158 127, 99, 75

5-Chloro-2-

hydroxybenzaldehyde
156/158 127, 99, 75

2-Chloro-4-

hydroxybenzaldehyde
156/158 127, 99, 75

3-Chloro-4-

hydroxybenzaldehyde
156/158 127, 99, 75

2-Chloro-5-

hydroxybenzaldehyde
156/158 127, 99, 75

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2

isotopic pattern in a roughly 3:1 ratio for all chlorinated compounds.

Experimental Workflow and Methodologies
The acquisition of high-quality spectroscopic data is underpinned by meticulous experimental

procedures. The following diagram illustrates the logical workflow for the comparative analysis,

followed by detailed protocols for each technique.
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Workflow for Spectroscopic Comparison

Sample Preparation

Spectroscopic Analysis

Data Processing & Comparison
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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